Cas no 1208544-60-8 (tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate)

tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate structure
1208544-60-8 structure
商品名:tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate
CAS番号:1208544-60-8
MF:C17H27N3O6S2
メガワット:433.542782068253
CID:6160331
PubChem ID:45898188

tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate
    • tert-butyl 4-[2-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]ethyl]piperazine-1-carboxylate
    • AKOS024527145
    • VU0527773-1
    • 1208544-60-8
    • tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
    • Z573624656
    • tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate
    • F5882-6998
    • インチ: 1S/C17H27N3O6S2/c1-17(2,3)26-16(22)20-10-8-19(9-11-20)7-6-18-28(23,24)13-5-12-27-14(13)15(21)25-4/h5,12,18H,6-11H2,1-4H3
    • InChIKey: PUWVFJMGEISUTD-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CSC=1C(=O)OC)(NCCN1CCN(C(=O)OC(C)(C)C)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 433.13412794g/mol
  • どういたいしつりょう: 433.13412794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 651
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 142Ų

tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5882-6998-2mg
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
2mg
$59.0 2023-09-09
Life Chemicals
F5882-6998-20mg
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
20mg
$99.0 2023-09-09
Life Chemicals
F5882-6998-30mg
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
30mg
$119.0 2023-09-09
Life Chemicals
F5882-6998-1mg
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
1mg
$54.0 2023-09-09
Life Chemicals
F5882-6998-15mg
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
15mg
$89.0 2023-09-09
Life Chemicals
F5882-6998-25mg
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
25mg
$109.0 2023-09-09
Life Chemicals
F5882-6998-2μmol
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
2μmol
$57.0 2023-09-09
Life Chemicals
F5882-6998-20μmol
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
20μmol
$79.0 2023-09-09
Life Chemicals
F5882-6998-10μmol
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
10μmol
$69.0 2023-09-09
Life Chemicals
F5882-6998-4mg
tert-butyl 4-{2-[2-(methoxycarbonyl)thiophene-3-sulfonamido]ethyl}piperazine-1-carboxylate
1208544-60-8
4mg
$66.0 2023-09-09

tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate 関連文献

tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylateに関する追加情報

tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate, identified by the CAS number 1208544-60-8, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene moiety, and a sulfonamide group, all of which contribute to its versatile chemical properties.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery and development. The presence of the sulfonamide group in this compound makes it a promising candidate for various biological applications. For instance, sulfonamides are known to exhibit anti-inflammatory, antiviral, and anticancer activities, making them valuable in pharmaceutical research. The integration of the thiophene ring further enhances the compound's electronic properties, potentially improving its bioavailability and pharmacokinetic profile.

The piperazine ring in this compound is a well-known structural motif in medicinal chemistry. Piperazines are often used as scaffolds for designing bioactive molecules due to their ability to form hydrogen bonds and their flexibility in accommodating various substituents. In this case, the piperazine ring is substituted with a tert-butyl group and a sulfonamidoethyl chain, which adds to the compound's complexity and functionality.

The methoxycarbonyl group attached to the thiophene ring introduces additional electron-withdrawing effects, which can influence the compound's reactivity and stability. This feature is particularly useful in synthetic chemistry, where such groups are often employed to modulate the reactivity of intermediates during synthesis.

From a synthetic perspective, the preparation of this compound involves a series of carefully designed reactions. The synthesis likely begins with the preparation of the thiophene derivative, followed by the introduction of the sulfonamide group. The final step would involve coupling this intermediate with the piperazine derivative to form the complete molecule. Such multi-step syntheses require precise control over reaction conditions to ensure high yields and purity.

In terms of applications, this compound could find utility in several areas. Its structure suggests potential use as a building block for more complex molecules or as an intermediate in pharmaceutical synthesis. Additionally, given its unique combination of functional groups, it may serve as a lead compound for further optimization in drug discovery programs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like this one with greater accuracy. By employing techniques such as molecular docking and QSAR modeling, scientists can assess how this compound might interact with target proteins or enzymes. These insights are invaluable for guiding experimental efforts and accelerating drug development.

In conclusion, tert-butyl 4-{2-2-(methoxycarbonyl)thiophene-3-sulfonamidoethyl}piperazine-1-carboxylate represents an intriguing molecule with diverse potential applications. Its complex structure and functional groups make it a valuable subject for further research, particularly in areas such as medicinal chemistry and materials science. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in chemical innovation.

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